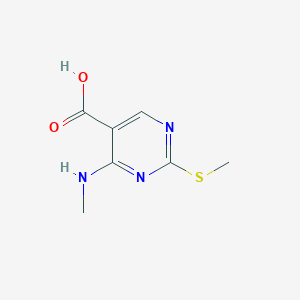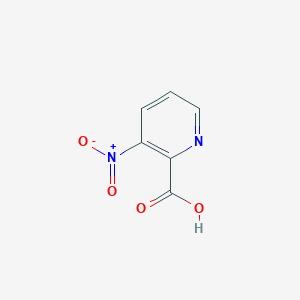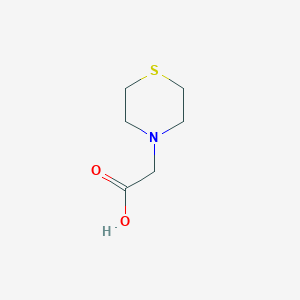
2-Thiomorpholinoacetic acid
Übersicht
Beschreibung
2-Thiomorpholinoacetic acid is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 . It is used in research and falls under the categories of heterocyclic building blocks and organic building blocks .
Physical And Chemical Properties Analysis
2-Thiomorpholinoacetic acid is stored in a sealed, dry environment at 2-8°C . The boiling point is not specified . More detailed physical and chemical properties are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Material Science
Application Summary
This compound may be used in the development of novel materials, particularly those requiring robust conjugation reactions.
Methods of Application
It could be involved in thiol–X reactions, such as the acid-catalyzed thiol–ene (ACT) reaction, to create materials with unique properties .
Results and Outcomes
The ACT reaction has been shown to produce S,X-acetal conjugates, which can lead to materials with increased glass transition temperatures and other desirable characteristics .
Drug Delivery
Application Summary
2-Thiomorpholinoacetic acid might be useful in creating prodrugs or as a protective group in drug synthesis.
Methods of Application
Its potential to form acetal bonds could be exploited for controlled release mechanisms in drug delivery systems .
Results and Outcomes
Acetal bonds can undergo acid hydrolysis, which is a beneficial feature for drug delivery applications, allowing for targeted release .
Polymer Chemistry
Application Summary
The compound could play a role in the synthesis of polymers, especially in reactions that require precise control under mild conditions.
Methods of Application
It may be used in conjunction with other monomers to form polymeric networks through reactions like the ACT, contributing to the polymer’s mechanical stability .
Results and Outcomes
Such reactions can result in polymers with specific desired properties, such as increased durability or specific response to environmental stimuli .
Heterocycle Synthesis
Application Summary
In organic chemistry, it could be used in the synthesis of heterocyclic compounds, which are crucial in various pharmaceuticals.
Methods of Application
It might serve as a catalyst or reactant in the formation of heterocycles, leveraging its thiol functionality .
Results and Outcomes
Heteropolyacids and related compounds have been used to synthesize a wide range of bioactive heterocycles, indicating potential applications for 2-Thiomorpholinoacetic acid .
Photoredox Catalysis
Application Summary
This compound may find applications in photoredox catalysis, which is an area of interest for renewable energy solutions.
Methods of Application
It could be used to create dyes or catalysts that are activated by light, particularly in solar energy applications .
Results and Outcomes
Pyran dyes, for instance, have shown promise as photoredox catalysts, suggesting similar potential for 2-Thiomorpholinoacetic acid derivatives .
Biomedical Engineering
Application Summary
2-Thiomorpholinoacetic acid could be relevant in the synthesis of biomedical devices or scaffolds.
Methods of Application
It might be incorporated into the production of polyglycolic acid (PGA) or similar biodegradable polymers used in medical applications .
Results and Outcomes
High molecular weight PGA is essential for mechanical stability in biomedical applications, and the incorporation of such compounds can influence the polymer’s properties .
These applications demonstrate the versatility of 2-Thiomorpholinoacetic acid in scientific research. However, it’s important to note that the specific details and quantitative data for these applications are based on the general behavior of similar compounds and theoretical potential, as explicit studies on 2-Thiomorpholinoacetic acid may not be widely available or published.
Optoelectronics
Application Summary
This compound could be utilized in the field of optoelectronics, particularly in the development of light-emitting devices.
Methods of Application
It may be incorporated into organic light-emitting diodes (OLEDs) or other photonic structures to enhance emission properties.
Results and Outcomes
Compounds with similar functionalities have been reported to exhibit aggregation-induced enhanced emission, which is beneficial for optoelectronic applications .
Chemical Sensors
Application Summary
2-Thiomorpholinoacetic acid might find use in chemical sensors due to its potential reactivity with specific analytes.
Methods of Application
It could be part of a sensor array, reacting with target molecules and producing a measurable signal change.
Results and Outcomes
Similar compounds have been used in sensors that detect changes in fluorescence or electrical properties upon analyte binding .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-thiomorpholin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWRBDOBSINDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596464 | |
| Record name | (Thiomorpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiomorpholinoacetic acid | |
CAS RN |
6007-55-2 | |
| Record name | (Thiomorpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




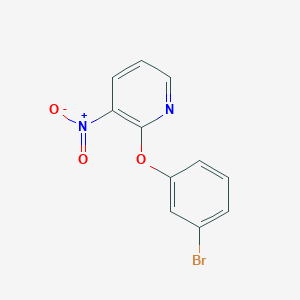
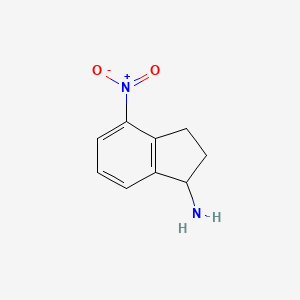

![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
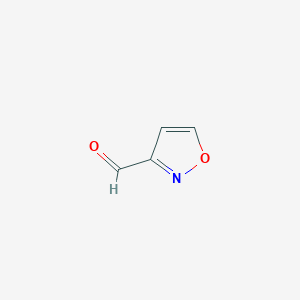
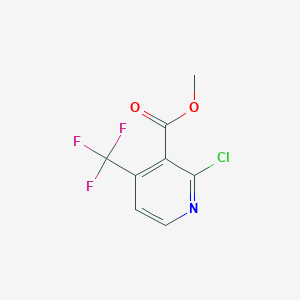
![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)
![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)
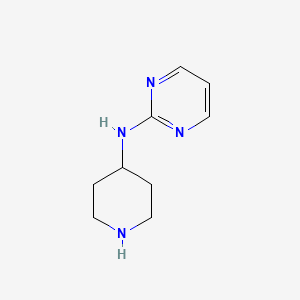
![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)
